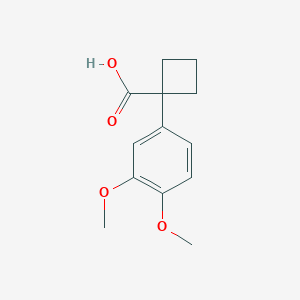
1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid
Overview
Description
1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid, also known as DPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DPCA is a cyclobutane derivative that has been shown to exhibit a range of biochemical and physiological effects, making it an attractive candidate for further research.
Scientific Research Applications
Crystal Structure Analysis : The crystal structure of a related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutanecarboxylate, was analyzed, providing insights into molecular and crystal structures, which could be relevant for material science and crystallography (Shabir et al., 2020).
Solid-State Photodimerization : Research on 3,4-dichlorocinnamic acid, which is structurally similar, indicated that solid-state photodimerization in the presence of hydrocarbons could be influenced by the type of hydrocarbon used. This has implications for chemical synthesis and material science (Nakanishi et al., 1979).
Potential Therapeutic Applications : A derivative of 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid was synthesized as a potential agent for boron neutron capture therapy, indicating its potential use in medical applications (Kabalka et al., 2002).
Fungicidal and Insecticidal Activities : Novel derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid showed fungicidal and insecticidal activities, suggesting potential agricultural applications (Liu et al., 2004).
Synthesis of Trifluoromethyl-Substituted Analogs : Trifluoromethyl-substituted analogs of 1-amino-cyclobutane-1-carboxylic acid were synthesized, indicating potential applications in organic synthesis (Radchenko et al., 2009).
Antioxidant Activities : A study explored the synthesis of phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione and their antioxidant activities, suggesting potential in pharmacological research (Artunç et al., 2020).
Synthesis of Isoquinoline Derivatives : The use of 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine in synthesizing novel isoquinoline derivatives indicates its role in medicinal chemistry (Aghekyan et al., 2009).
Carbonic Anhydrase Isoenzymes Inhibitory Effects : The rearrangement of related compounds led to the discovery of inhibitors for carbonic anhydrase isoenzymes, which are significant in medical and biochemical research (Artunç et al., 2016).
Natural Product Isolation : Research on Zingiber cassumunar rhizomes led to the isolation of phenylbutenoid monomers, including derivatives similar to this compound, which are important in natural product chemistry (Jitoe et al., 1993).
Kinetics of Oxidation : A study on the kinetics of oxidation of 1-(3,4-Dimethoxyphenyl)ethanol by chlorine dioxide, a structurally related compound, provides insights into chemical reactions and environmental chemistry (Nie et al., 2014).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-10-5-4-9(8-11(10)17-2)13(12(14)15)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZBWKSCHXEQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCC2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233385 | |
| Record name | 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147406-22-2 | |
| Record name | 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147406-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethoxyphenyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



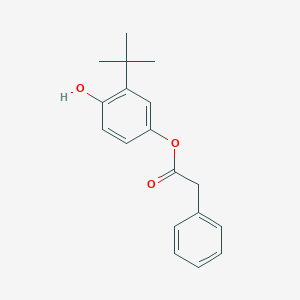
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)

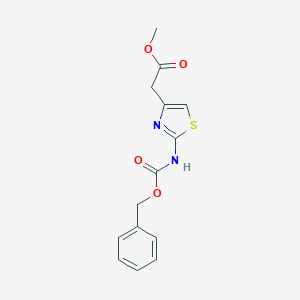
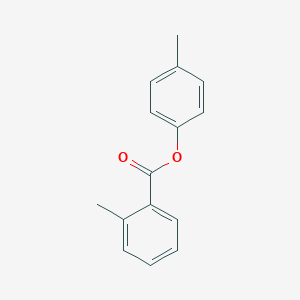







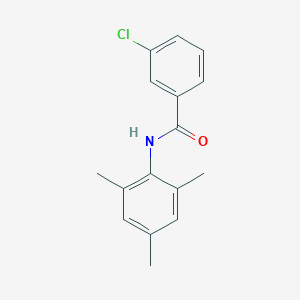
![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)